molecular formula C7H4BrNS B179808 5-Bromobenzo[d]isothiazole CAS No. 139037-01-7

5-Bromobenzo[d]isothiazole

Cat. No.: B179808
CAS No.: 139037-01-7
M. Wt: 214.08 g/mol
InChI Key: VZBLQXAYAYONED-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. The presence of a bromine atom at the 5-position of the benzo[d]isothiazole ring enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Another approach involves the cyclization of 2-bromoaniline with sulfur and a suitable oxidizing agent. This method provides a more straightforward route to the desired product with fewer steps and higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]isothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form benzo[d]isothiazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]isothiazoles with functional groups such as amines, thiols, or ethers.

    Oxidation Reactions: Products include sulfoxides and sulfones, which have different chemical and biological properties.

    Reduction Reactions: Products include reduced benzo[d]isothiazole derivatives with altered electronic and steric properties.

Scientific Research Applications

Chemistry

5-Bromobenzo[d]isothiazole serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

The compound exhibits notable biological activities , particularly:

  • Antimicrobial Activity : Research indicates significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial effects.
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3.917.81
Escherichia coli15.6231.25
Salmonella typhimurium31.2562.50

These results indicate that this compound can be a promising candidate for developing new antimicrobial agents, especially against resistant strains of bacteria.

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing new drugs targeting diseases such as bacterial infections and cancer. Its ability to act as an inhibitor or modulator of specific enzymes involved in disease pathways enhances its therapeutic potential.

Industry

The compound is utilized in producing specialty chemicals , dyes, and polymers with unique properties due to its structural characteristics. Its applications extend to material science, where it contributes to developing materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound exhibited low MIC values against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research involving the synthesis of benzothiazole-isoquinoline derivatives highlighted the anticancer potential of compounds derived from this compound. These derivatives showed significant inhibitory activity against monoamine oxidase B (MAO-B), indicating their role in neurodegenerative disease treatment .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole: The parent compound without the bromine substitution.

    5-Chlorobenzo[d]isothiazole: A similar compound with a chlorine atom instead of bromine.

    5-Fluorobenzo[d]isothiazole: A similar compound with a fluorine atom instead of bromine.

Uniqueness

5-Bromobenzo[d]isothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate for the synthesis of more complex molecules with specific biological activities.

Biological Activity

5-Bromobenzo[d]isothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a bromine substituent, contributing to its unique chemical reactivity. The presence of sulfur and nitrogen in the isothiazole ring enhances its interaction with biological targets, making it a valuable compound for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are notably low, indicating potent antimicrobial effects.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3.917.81
Escherichia coli15.6231.25
Salmonella typhimurium31.2562.50

These results suggest that this compound can serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Its MIC values in these assays ranged from 4.01 to 4.23 mM, indicating moderate antifungal efficacy compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has been reported to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma) cells. The compound exhibited IC50 values as low as 0.16 µM in certain assays, highlighting its potency as an anticancer agent .

Cell Line IC50 (µM)
MCF-70.16
WM266.40.12

The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression, including those involved in cell proliferation and survival pathways .

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. The compound shows a strong binding affinity for enzymes such as acetylcholinesterase (AChE), making it a potential candidate for treating neurodegenerative diseases like Alzheimer's . Additionally, it interacts effectively with DNA topoisomerase IV, suggesting mechanisms for its anticancer effects .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis of Derivatives : A series of derivatives were synthesized by modifying the benzothiazole structure with various substituents, leading to enhanced biological activities.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating infections and tumors, with promising results indicating reduced tumor sizes and improved survival rates in treated groups compared to controls.

Properties

IUPAC Name

5-bromo-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLQXAYAYONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591227
Record name 5-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139037-01-7
Record name 5-Bromo-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139037-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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